molecular formula C43H28N4 B14896988 9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)

9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)

Cat. No.: B14896988
M. Wt: 600.7 g/mol
InChI Key: KAQNKASMSKIMCZ-UHFFFAOYSA-N
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Description

9,9’-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic compound that features a unique structure combining benzimidazole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole) typically involves multi-step organic reactions. One common method includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst . The carbazole units are then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9,9’-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen substituents

Properties

Molecular Formula

C43H28N4

Molecular Weight

600.7 g/mol

IUPAC Name

9-[3-carbazol-9-yl-2-(1-phenylbenzimidazol-2-yl)phenyl]carbazole

InChI

InChI=1S/C43H28N4/c1-2-15-29(16-3-1)45-39-26-13-8-21-34(39)44-43(45)42-40(46-35-22-9-4-17-30(35)31-18-5-10-23-36(31)46)27-14-28-41(42)47-37-24-11-6-19-32(37)33-20-7-12-25-38(33)47/h1-28H

InChI Key

KAQNKASMSKIMCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=C(C=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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